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molecular formula C13H19N3O2 B1597545 Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate CAS No. 290300-93-5

Ethyl 2-(4-methylpiperazin-1-yl)pyridine-4-carboxylate

Cat. No. B1597545
M. Wt: 249.31 g/mol
InChI Key: HGMRXLZVAAVHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06225316B1

Procedure details

A solution of 5.56 g (30 mmol) 2-chloro-isonicotinic acid ethyl ester in 20 ml 1-methylpiperazine was heated for 5 hrs at 90° C. The solvent was evaporated and the residue purified by chromatography to give 3.72 g (50%) of the title compound as a yellow oil.
Quantity
5.56 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
50%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][N:8]=[C:7](Cl)[CH:6]=1)[CH3:2].[CH3:13][N:14]1[CH2:19][CH2:18][NH:17][CH2:16][CH2:15]1>>[CH2:1]([O:3][C:4](=[O:12])[C:5]1[CH:10]=[CH:9][N:8]=[C:7]([N:17]2[CH2:18][CH2:19][N:14]([CH3:13])[CH2:15][CH2:16]2)[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
5.56 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC=C1)Cl)=O
Name
Quantity
20 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=CC(=NC=C1)N1CCN(CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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